2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound characterized by its bromophenyl group and imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 4-bromophenylamine with appropriate aldehydes and ketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable building block for constructing larger organic frameworks.
Biology: In biological research, 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of interactions with biological targets.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemical sensors. Its unique properties enable the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Bromophenyl)acetic acid
2-(4-Bromophenyl)propionic acid
2-(4-Bromophenyl)quinoxaline
2-(4-Bromophenyl)oxirane
Uniqueness: 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its imidazo[1,2-a]pyridine core, which is not commonly found in other bromophenyl compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJACAVDQFDIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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